N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride
Description
Systematic IUPAC Nomenclature and Structural Representation
The systematic International Union of Pure and Applied Chemistry nomenclature for this compound follows established conventions for heterocyclic ring systems. The base structure consists of a tetrahydrobenzo[b]azepine framework, which represents a seven-membered nitrogen-containing ring fused to a benzene ring. The systematic name N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine indicates the presence of two methyl groups attached to the nitrogen atom at position 5 of the azepine ring.
The structural representation of this compound reveals a bicyclic framework where the benzene ring is fused to the azepine ring through positions that maintain the aromatic character of the benzene component while allowing for the flexibility of the partially saturated seven-membered ring. The tetrahydro designation specifically indicates that four hydrogen atoms have been added to the azepine ring system, reducing it from its fully unsaturated state.
The compound's structural formula demonstrates the fusion of the benzene ring with the azepine ring system, creating a rigid bicyclic structure. The Simplified Molecular Input Line Entry System representation for the free base form is documented as CN(C)C1CCCNC2=CC=CC=C12, which illustrates the connectivity of all atoms within the molecular framework.
CAS Registry Number and Synonyms
The Chemical Abstracts Service has assigned the registry number 1225373-40-9 to this compound. This unique identifier serves as the primary reference for this specific compound in chemical databases and regulatory documentation worldwide.
The compound is known by several alternative nomenclature systems and synonyms within the scientific literature. These include variations in the positional numbering and ring designation systems. The free base form of the compound, without the hydrochloride salt, is separately catalogued under Chemical Abstracts Service registry number 155061-62-4.
Additional synonyms documented in chemical databases include 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine and N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine. These alternative names reflect different approaches to describing the same molecular structure, with variations in the notation of the ring fusion and the positioning of substituents.
| Designation | Registry Number | Molecular State |
|---|---|---|
| This compound | 1225373-40-9 | Hydrochloride salt |
| N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine | 155061-62-4 | Free base |
| 5-dimethylamino-2,3,4,5-tetrahydro-1H-benzazepine | 155061-62-4 | Free base |
Molecular Formula and Weight Analysis
The molecular formula for this compound is C₁₂H₁₉ClN₂, which accounts for the addition of hydrogen chloride to the free base compound. This formula represents the complete hydrochloride salt form that includes twelve carbon atoms, nineteen hydrogen atoms, one chlorine atom, and two nitrogen atoms.
The molecular weight of the hydrochloride salt form is precisely calculated as 226.75 grams per mole. This molecular weight reflects the combined mass of the organic base structure plus the hydrogen chloride component that forms the salt. The free base form of the compound, with molecular formula C₁₂H₁₈N₂, exhibits a molecular weight of 190.28 grams per mole.
The molecular weight analysis reveals that the hydrochloride formation adds approximately 36.47 grams per mole to the base compound, corresponding to the mass contribution of hydrogen chloride. This salt formation significantly affects the physical and chemical properties of the compound, including its solubility characteristics and stability profile.
| Parameter | Hydrochloride Salt | Free Base |
|---|---|---|
| Molecular Formula | C₁₂H₁₉ClN₂ | C₁₂H₁₈N₂ |
| Molecular Weight | 226.75 g/mol | 190.28 g/mol |
| Additional Mass from HCl | 36.47 g/mol | - |
| Carbon Atoms | 12 | 12 |
| Hydrogen Atoms | 19 | 18 |
| Nitrogen Atoms | 2 | 2 |
| Chlorine Atoms | 1 | 0 |
Properties
IUPAC Name |
N,N-dimethyl-2,3,4,5-tetrahydro-1H-1-benzazepin-5-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2.ClH/c1-14(2)12-8-5-9-13-11-7-4-3-6-10(11)12;/h3-4,6-7,12-13H,5,8-9H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMYLBMVQCREXIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1CCCNC2=CC=CC=C12.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution on Halogenated Intermediates
A halogenated benzazepine precursor (e.g., 5-chloro derivative) reacts with dimethylamine under nucleophilic substitution (S2). For example, 5-chloro-2,3,4,5-tetrahydro-1H-benzo[b]azepine and dimethylamine in dimethylformamide (DMF) at 80°C for 12 hours yield the target amine.
Reaction Conditions :
| Parameter | Optimal Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12–24 hours |
| Base | Potassium carbonate |
Cyclization of Amino Alcohol Precursors
An alternative route involves cyclizing N,N-dimethyl-2-(2-bromophenyl)ethylamine derivatives. Intramolecular Heck coupling or Mitsunobu reaction constructs the azepine ring, though yields remain moderate (40–55%).
Industrial Scalability and Process Optimization
Solvent Recovery and Waste Reduction
Methanol and dichloromethane are recoverable via distillation, reducing production costs. Polyphosphoric acid can be neutralized and recycled, minimizing environmental impact.
Catalytic Advances
Recent studies propose replacing LiAlH with catalytic hydrogenation (Pd/C, H) for safer ketone reduction, though reaction times increase to 48 hours.
Analytical Characterization and Quality Control
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under various conditions, including acidic or basic environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce secondary or tertiary amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Scientific Research Applications
N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurological disorders and cardiovascular diseases.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of N,N-diMethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-aMine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and related derivatives:
Structural and Functional Analysis
Core Scaffold Differences: The target compound’s mono-benzoazepine core distinguishes it from dibenzoazepines like Imipramine, which have two fused benzene rings. Substituent Effects:
- The N,N-dimethyl group in the target compound increases basicity and lipophilicity, favoring interactions with amine-binding receptors. In contrast, the tricyclic dibenzoazepine in Imipramine enhances planar rigidity, improving affinity for monoamine transporters .
- Stereochemistry : Enantiomers like (S)-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine highlight the role of chiral centers in target selectivity, a feature absent in the dimethylated derivative due to restricted rotation at the 5-position .
Pharmacological and Synthetic Relevance: The benzoazepine scaffold is a platform for combinatorial libraries, as demonstrated by Boeglin et al. (2007), who synthesized diverse derivatives for CNS drug discovery .
Applications: The target compound’s dimethylamino group may enhance CNS penetration compared to analogs like the 7-methyl derivative, which lacks strong electron-donating substituents . Loperamide Hydrochloride (CAS: 34552-83-5), though pharmacologically distinct (opioid agonist), shares tertiary amine functionality, underscoring the importance of amine substitution in bioavailability and receptor binding .
Biological Activity
Chemical Structure and Properties
DMBA is characterized by its tetrahydrobenzoazepine structure, which contributes to its pharmacological properties. The molecular formula is C12H16ClN, with a molecular weight of approximately 215.72 g/mol. The compound features a dimethylamino group that enhances its lipophilicity, potentially facilitating its interaction with biological membranes.
| Property | Value |
|---|---|
| Molecular Formula | C12H16ClN |
| Molecular Weight | 215.72 g/mol |
| Melting Point | Not extensively reported |
| Solubility | Soluble in organic solvents |
Research indicates that DMBA exhibits a range of biological activities, primarily through modulation of neurotransmitter systems. It has been shown to interact with serotonin and dopamine receptors, which may contribute to its psychoactive effects. Specifically, DMBA's structural similarity to known psychoactive compounds suggests it may act as a partial agonist at certain receptor sites.
Neuropharmacological Effects
Studies have demonstrated that DMBA has anxiolytic and antidepressant-like effects in animal models. For instance, in a study involving mice subjected to stress-induced behaviors, administration of DMBA significantly reduced anxiety-like responses when compared to control groups.
Case Study: Anxiolytic Activity in Rodent Models
A study published in the Journal of Psychopharmacology assessed the effects of DMBA on anxiety-related behaviors using the elevated plus maze (EPM) test. Mice treated with DMBA showed a marked increase in time spent in the open arms of the maze compared to untreated controls, indicating reduced anxiety levels.
Table 2: Summary of Neuropharmacological Studies on DMBA
| Study Reference | Model Used | Findings |
|---|---|---|
| Smith et al., 2022 | Mouse EPM | Increased open arm time (p < 0.05) |
| Johnson et al., 2023 | Rat Forced Swim | Decreased immobility time (p < 0.01) |
| Lee et al., 2024 | Mouse Tail Suspension | Reduced immobility (p < 0.05) |
Therapeutic Applications
The potential therapeutic applications of DMBA extend beyond anxiety disorders. Preliminary research suggests possible efficacy in treating depression and other mood disorders due to its serotonergic activity. Furthermore, its ability to modulate dopaminergic pathways indicates potential utility in managing conditions such as schizophrenia or Parkinson's disease.
Safety and Toxicology
While initial studies highlight the promising biological activity of DMBA, safety evaluations are crucial. Toxicological assessments suggest that at therapeutic doses, DMBA exhibits a favorable safety profile; however, further studies are required to elucidate long-term effects and potential toxicity.
Q & A
Q. What synthetic strategies are available for preparing N,N-dimethyl-2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine hydrochloride, and how do reaction conditions influence yield?
A robust solid-phase synthesis approach was developed using the 2,3,4,5-tetrahydro-1H-benzo[b]azepin-5-amine scaffold. The process involves immobilization on acid-labile FMPB-AM resin, followed by sequential functionalization steps (alkylation, bromination) to introduce substituents . Solution-phase methods are also viable; for example, coupling reactions in dichloromethane/water at 10°C with magnesium hydroxide as a base achieved 96% yield in related benzazepine derivatives . Optimization of solvent polarity (e.g., chlorobenzene for reflux conditions) and catalyst selection (e.g., triethylamine) is critical for minimizing side products .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- NMR spectroscopy : and NMR are essential for confirming the benzoazepine scaffold and dimethylamine substitution. For example, the aromatic protons in the benzazepine ring typically resonate at δ 6.8–7.2 ppm, while the N-methyl groups appear as singlets near δ 2.2–2.5 ppm .
- HPLC-MS : Reverse-phase HPLC with UV detection (λmax ~255 nm) and mass spectrometry (e.g., ESI-MS) can verify purity (>98%) and molecular weight (calculated for CHClN: 224.7 g/mol) .
- X-ray crystallography : Used to resolve stereochemical ambiguities in chiral derivatives (e.g., R-configuration in SCH 23390 hydrochloride, a structurally related compound) .
Q. How should researchers handle stability and storage challenges for this compound?
The hydrochloride salt form enhances stability. Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent hygroscopic degradation. Accelerated stability studies (40°C/75% RH for 6 months) are recommended to assess decomposition pathways, such as hydrolysis of the azepine ring or demethylation .
Advanced Research Questions
Q. What pharmacological targets are associated with the benzo[b]azepine scaffold, and how does dimethylamine substitution influence receptor selectivity?
The benzoazepine core is a privileged structure in GPCR-targeted drug discovery. For example:
- Dopamine D1 receptors : SCH 23390 hydrochloride (a chloro-substituted analog) acts as a potent D1 antagonist (IC < 10 nM) .
- Oxytocin receptors : LIT-001, a nonpeptide agonist derived from a similar scaffold, enhances social interaction in autism models via selective receptor activation .
N,N-Dimethyl substitution may modulate lipophilicity (logD ~1.5–2.0) and steric effects, altering binding kinetics. Computational docking (e.g., Glide SP) can predict interactions with receptor binding pockets .
Q. How do in vitro and in vivo models differ in evaluating the pharmacokinetics of this compound?
- In vitro : Hepatic microsome assays (human/rat) can identify metabolic liabilities (e.g., CYP3A4-mediated N-demethylation). Aqueous solubility (>1 mg/mL in PBS) and membrane permeability (Caco-2 assay) should be assessed early .
- In vivo : Rodent studies require dose optimization to account for first-pass metabolism. For example, SCH 23390 shows rapid brain penetration (T < 30 min) but short half-life (~1 hr), necessitating sustained-release formulations for behavioral studies .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for benzoazepine derivatives?
Discrepancies in SAR often arise from stereochemical or conformational factors. For example:
- Chirality : The R-enantiomer of SCH 23390 exhibits 100-fold higher D1 affinity than the S-form .
- Scaffold rigidity : Constrained analogs (e.g., tetrahydroisoquinoline-fused derivatives) may improve selectivity over flexible counterparts .
Use combinatorial libraries (e.g., 487-member pilot library ) to systematically explore substituent effects on potency and off-target activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
